Benzoic acid, 4-(diphenylphosphinyl)-, methyl ester
Overview
Description
Benzoic acid, 4-(diphenylphosphinyl)-, methyl ester is an organic compound that belongs to the class of phosphine ligands. It is used primarily in various catalytic processes, including palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. This compound is known for its ability to facilitate the formation of carbon-carbon bonds, making it valuable in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(diphenylphosphinyl)-, methyl ester typically involves the esterification of 4-(diphenylphosphinyl)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction conditions include refluxing the reactants in an appropriate solvent, such as toluene or dichloromethane, for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(diphenylphosphinyl)-, methyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphine group to a phosphine hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 4-(diphenylphosphinyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as a ligand in catalytic processes, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in drug discovery and development.
Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and materials science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(diphenylphosphinyl)-, methyl ester involves its role as a ligand in catalytic processes. The phosphine group coordinates with transition metals, such as palladium, to form active catalytic species. These species facilitate the formation of carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps. The molecular targets include organic substrates that undergo transformation in the presence of the catalyst.
Comparison with Similar Compounds
Similar Compounds
- 4-(Diphenylphosphino)benzoic acid
- Diphenyl(p-carboxyphenyl)phosphine
- 4-(Diphenylphosphino)benzaldehyde
Uniqueness
Benzoic acid, 4-(diphenylphosphinyl)-, methyl ester is unique due to its ester functional group, which provides additional reactivity and versatility in synthetic applications. Compared to similar compounds, it offers distinct advantages in terms of solubility and ease of handling in various solvents, making it a preferred choice in certain catalytic processes.
Properties
IUPAC Name |
methyl 4-diphenylphosphorylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17O3P/c1-23-20(21)16-12-14-19(15-13-16)24(22,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMXXUIKHMBNIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444539 | |
Record name | Benzoic acid, 4-(diphenylphosphinyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5032-55-3 | |
Record name | Benzoic acid, 4-(diphenylphosphinyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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